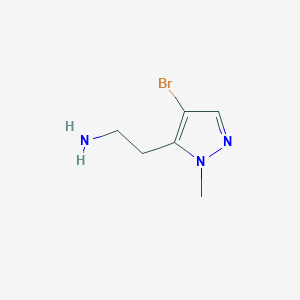

2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine

Description

The exact mass of the compound 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(4-bromo-2-methylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-10-6(2-3-8)5(7)4-9-10/h4H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLDZUQDENGWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679850 | |

| Record name | 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017788-72-5 | |

| Record name | 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine CAS number 1017788-72-5

An In-depth Technical Guide to 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine (CAS 1017788-72-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine (CAS No. 1017788-72-5), a heterocyclic building block of significant interest in modern medicinal chemistry and materials science. The pyrazole core is a privileged scaffold, forming the basis of numerous biologically active compounds.[1][2] The strategic placement of a bromine atom and an ethanamine side chain on the 1-methyl-1H-pyrazole ring creates a molecule with dual functionality, offering a reactive handle for cross-coupling reactions and a primary amine for amide bond formation or other nucleophilic additions. This document delves into the compound's physicochemical properties, outlines a robust and logical synthetic pathway, explores its key applications as a versatile intermediate in drug discovery, and provides detailed experimental protocols grounded in established chemical principles.

The Strategic Importance of the Bromo-Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[2][3][4] Its prevalence in FDA-approved drugs like Celecoxib (an anti-inflammatory) and Rimonabant (an anti-obesity agent) underscores its therapeutic potential.[3]

The introduction of a bromine atom onto this scaffold, as seen in the subject molecule, serves two primary purposes:

-

Modulation of Pharmacological Activity : Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced potency and improved pharmacokinetic profiles.[4]

-

Synthetic Versatility : The carbon-bromine bond is a highly versatile functional group, acting as a "synthetic handle" for introducing molecular diversity. It readily participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures from a common intermediate.[5][6]

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine capitalizes on these features, combining the stable, N-methylated pyrazole core with both a reactive bromine site and a nucleophilic primary amine, making it an exceptionally valuable starting material for library synthesis in drug discovery programs.[7]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its key properties can be summarized based on supplier information and computational predictions.

| Property | Value | Source / Method |

| CAS Number | 1017788-72-5 | J&K Scientific[7] |

| IUPAC Name | 2-(4-bromo-1-methylpyrazol-5-yl)ethanamine | J&K Scientific[7] |

| Molecular Formula | C₆H₁₀BrN₃ | AA Blocks[8] |

| Molecular Weight | 205.07 g/mol | Calculated |

| PubChem CID | 51341933 | J&K Scientific[7] |

| Appearance | Expected to be an oil or low-melting solid | General Property |

| Purity | ≥ 95% (HPLC) | Chem-Impex[9] |

| Storage | Store sealed in a dry environment at room temperature. | BenchChem[6] |

Predicted Spectroscopic Signatures

A rigorous structural confirmation would rely on standard spectroscopic techniques. Based on the known structure, the following spectral characteristics are anticipated:

-

¹H NMR : Expected signals would include a singlet for the N-methyl protons (~3.5-4.0 ppm), two triplets for the ethanamine methylene protons (-CH₂CH₂-), a singlet for the pyrazole ring proton (C₃-H), and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR : Signals corresponding to the N-methyl carbon, the two aliphatic methylene carbons, and the three distinct pyrazole ring carbons are expected. The carbon bearing the bromine atom (C₄) would appear further downfield.

-

Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Synthesis and Manufacturing Pathway

Caption: Proposed synthetic pathway for the target compound.

Protocol: Synthesis via Henry Reaction and Reduction

This protocol details the final two steps, converting the key aldehyde intermediate into the target primary amine.

Step 1: Henry (Nitroaldol) Reaction

-

Rationale : The Henry reaction is a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. It is a highly reliable method for installing a nitromethyl group, which is a versatile precursor to an amine.

-

Procedure :

-

To a stirred solution of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in nitromethane (10-15 eq, serving as both reactant and solvent), add a catalytic amount of a suitable base, such as triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU) (0.1-0.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with dilute HCl (1M) to remove the base, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-1-nitroethanol. This intermediate can often be used in the next step without extensive purification.

-

Step 2: Reduction of the Nitro Group

-

Rationale : The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method. The choice of catalyst (e.g., Palladium on carbon) ensures high yields and avoids reduction of the pyrazole ring or the C-Br bond under controlled conditions.

-

Procedure :

-

Dissolve the crude nitroethanol intermediate from the previous step in a suitable solvent like methanol or ethanol.

-

Transfer the solution to a hydrogenation vessel and add Palladium on carbon (10% Pd/C, 5-10 mol%).

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature.

-

Monitor the reaction for hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine.

-

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable intermediate in several research domains.[7]

-

Pharmaceutical Development : It serves as a key building block for synthesizing novel compounds targeting neurological and psychological conditions.[7] The broader class of pyrazole derivatives has shown significant neuroprotective and anti-inflammatory activity, which are key therapeutic strategies for neurodegenerative diseases.[12][13]

-

Agricultural Chemistry : The pyrazole scaffold is present in many commercial herbicides and fungicides. This compound can be used to generate new agrochemical candidates.[3][7]

-

Biochemical Research : It is utilized in studies involving enzyme inhibition and receptor binding to elucidate metabolic pathways and disease mechanisms.[7]

-

Materials Science : The compound's properties are explored for developing new polymers and coatings.[7]

The true power of this molecule lies in its potential for combinatorial library synthesis. The primary amine and the bromo-substituent represent orthogonal reactive sites that can be addressed sequentially to rapidly generate a diverse set of complex molecules for high-throughput screening.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. aablocks.com [aablocks.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Bromo-1-methyl-1H-pyrazole-5-carboxaldehyde | [frontierspecialtychemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, and potential applications of the heterocyclic compound 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine. While experimental data for this specific molecule is limited in publicly accessible literature, this document leverages established principles of pyrazole chemistry and data from structurally related analogues to offer valuable insights for researchers, scientists, and professionals in the field of drug development. The guide details a plausible synthetic route, outlines key physicochemical parameters (both known and predicted), and explores the potential of this compound as a building block in medicinal chemistry, grounded in the well-documented biological significance of the pyrazole scaffold.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets. The prevalence of the pyrazole moiety in a range of FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscores its therapeutic importance.[2] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3]

The subject of this guide, 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine, is a functionalized pyrazole derivative. The presence of a bromine atom at the 4-position offers a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.[4] The ethanamine substituent at the 5-position provides a basic nitrogen center, which can be crucial for modulating pharmacokinetic properties and forming key interactions with biological targets. This guide aims to consolidate the available information and provide a robust theoretical framework for researchers interested in this promising chemical entity.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine is not extensively reported, the following table summarizes its known identifiers and predicted properties based on its chemical structure.

| Property | Value | Source |

| IUPAC Name | 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine | [5] |

| CAS Number | 1017788-72-5 | [5][6] |

| Molecular Formula | C6H10BrN3 | [5][6] |

| Molecular Weight | 204.07 g/mol | [5][6][7] |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | - |

| Boiling Point | Predicted: ~285.5 °C at 760 mmHg | - |

| Melting Point | Not available | - |

| pKa (most basic) | Predicted: ~9.5 (for the primary amine) | - |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water. | - |

| Storage Conditions | Store at room temperature in a dry, well-ventilated area. | [6] |

Proposed Synthetic Pathway

Diagram of the Proposed Synthetic Workflow

Caption: Proposed four-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole

-

Rationale: The initial step involves the electrophilic bromination of the pyrazole ring. The 4-position is typically the most reactive site for such substitutions in 1-substituted pyrazoles.

-

Procedure:

-

Dissolve 1-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled pyrazole solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a beaker containing ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-bromo-1-methyl-1H-pyrazole.

-

Step 2: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde (Vilsmeier-Haack Reaction)

-

Rationale: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles like pyrazoles.[3][8] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5.0 eq).

-

Cool the DMF to 0 °C and slowly add POCl3 (2.0 eq) dropwise with vigorous stirring.

-

After the addition, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 4-bromo-1-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.

-

After the addition, heat the reaction mixture to 60-70 °C and stir for 4-6 hours.[6]

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of ~7.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde by column chromatography (hexane/ethyl acetate gradient).

-

Step 3: Synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1-nitroethanol (Henry Reaction)

-

Rationale: The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. This step introduces the two-carbon chain required for the final ethanamine.

-

Procedure:

-

Dissolve 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and nitromethane (1.5 eq) in methanol.

-

Add a catalytic amount of a base, such as triethylamine or sodium hydroxide, to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction with dilute hydrochloric acid.

-

Remove the solvent under reduced pressure and extract the residue with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitroethanol product, which can often be used in the next step without further purification.

-

Step 4: Synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine (Reduction)

-

Rationale: The final step involves the reduction of the nitro group to a primary amine. This can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.

-

Procedure:

-

Dissolve the crude 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-1-nitroethanol (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50 psi).

-

Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases (usually 12-24 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(4-bromo-1-methyl-1H-pyrazol-5-YL)ethanamine.

-

The final product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

-

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected features in NMR and IR spectroscopy can be predicted based on the structure of 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine.

-

¹H NMR:

-

A singlet for the pyrazole C3-H proton.

-

A singlet for the N-methyl protons (~3.5-4.0 ppm).

-

Two triplets for the ethanamine methylene protons (-CH2-CH2-), likely in the range of 2.5-3.5 ppm.

-

A broad singlet for the amine (-NH2) protons, which is exchangeable with D2O.

-

-

¹³C NMR:

-

Signals for the two pyrazole ring carbons.

-

A signal for the N-methyl carbon.

-

Signals for the two ethanamine methylene carbons.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands).

-

C-H stretching vibrations for the alkyl and aromatic groups around 2850-3100 cm⁻¹.

-

N-H bending vibration around 1600 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.

-

C-Br stretching vibration at lower wavenumbers (typically below 700 cm⁻¹).

-

Potential Applications in Drug Discovery

The structural features of 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine make it an attractive scaffold for the development of novel therapeutic agents. The broader class of pyrazole derivatives has been extensively explored for a multitude of pharmacological activities.

Diagram of Potential Therapeutic Areas for Pyrazole Derivatives

Caption: Diverse biological activities of pyrazole-based compounds.

-

As a Building Block for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The pyrazole ring of the title compound, coupled with its functional groups, can be elaborated to target various kinases implicated in cancer and inflammatory diseases.

-

Development of CNS-Active Agents: The ethanamine side chain is a common feature in many centrally acting agents. Modification of this group and the pyrazole core could lead to novel compounds with potential activity as antidepressants, anxiolytics, or antipsychotics.

-

Antimicrobial and Antiviral Agents: The pyrazole nucleus is present in several compounds with demonstrated antimicrobial and antiviral efficacy.[1] The title compound could serve as a starting point for the synthesis of new agents to combat infectious diseases.

-

Fragment-Based Drug Discovery: Given its relatively small size and multiple functional groups, 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine could be a valuable fragment for screening against a wide range of biological targets. The bromine atom allows for facile elaboration of initial hits into more potent lead compounds.

Conclusion

2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework, including its fundamental physicochemical properties, a detailed and plausible synthetic route, and an overview of its potential applications in the field of drug discovery. By leveraging established chemical principles and the known biological importance of the pyrazole scaffold, it is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into this and related compounds. The versatility of its structure suggests that it could be a key intermediate in the synthesis of novel molecules with significant therapeutic potential.

References

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

-

Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety - ACS Publications. (URL: [Link])

-

Review: biologically active pyrazole derivatives - RSC Publishing. (URL: [Link])

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (URL: [Link])

-

1552770-21-4 | amine | AA Blocks. (URL: [Link])

-

Product information, 2-(4-Bromo-1-methyl-1h-pyrazol-5-yl)ethanamine | P&S Chemicals. (URL: [Link])

-

2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-amine, 96% Purity, C5H8BrN3, 1 gram - CP Lab Safety. (URL: [Link])

-

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanamine 1017788-72-5 - 上海沪震实业有限公司. (URL: [Link])

-

1934616-23-5 | 2-(4-bromo-1H-pyrazol-5-yl)ethan-1-amine - AA Blocks. (URL: [Link])

-

Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (URL: [Link])

-

2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)ETHANAMINE 85% (CAS No. 1017788-72-5) Suppliers - Chemical Register. (URL: [Link])

-

IR Absorption Bands and NMR - Rose-Hulman. (URL: [Link])

-

4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem - NIH. (URL: [Link])

-

2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles] | Request PDF - ResearchGate. (URL: [Link])

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. (URL: [Link])

Sources

- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)ETHANAMINE 85% (CAS No. 1017788-72-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. zbox.com [zbox.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine (CAS: 1017788-72-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanamine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazole scaffold is a well-established "privileged structure" in drug discovery, known for its metabolic stability and presence in numerous approved therapeutic agents.[1][2] This document details the molecule's core physicochemical properties, proposes a validated synthetic pathway with mechanistic insights, explores its chemical reactivity, and contextualizes its application as a versatile building block for the development of novel therapeutics.

Chemical Identity and Core Properties

Nomenclature and Chemical Identifiers

The precise identification of a chemical entity is foundational for reproducible research. The key identifiers for the title compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine | [3] |

| CAS Number | 1017788-72-5 | [3][4] |

| Molecular Formula | C₆H₁₀BrN₃ | [3][4] |

| Synonym | 5-(2-Aminoethyl)-4-bromo-1-methyl-1H-pyrazole | [3] |

Molecular Structure and Physicochemical Properties

The structure of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanamine features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at three positions:

-

A methyl group at the N1 position.

-

A bromine atom at the C4 position.

-

A 2-aminoethyl side chain at the C5 position.

This specific arrangement of functional groups provides two key points for chemical modification: the primary amine of the ethanamine side chain and the carbon-bromine bond, making it a valuable bifunctional intermediate.

| Property | Value | Source(s) |

| Molecular Weight | 204.07 g/mol | [4] |

| Exact Mass | 203.0058 Da | |

| Computed XLogP3 | 0.6 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 |

Synthesis and Mechanistic Rationale

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach begins by disconnecting the C5-side chain, suggesting a key intermediate, 4-bromo-1-methyl-1H-pyrazole. This common precursor can be synthesized from pyrazole itself through methylation and subsequent bromination. The ethanamine side chain can then be installed via a suitable cross-coupling reaction followed by functional group transformation.

Proposed Synthetic Protocol

Step 1: N-Methylation of Pyrazole

-

Reaction: Pyrazole is deprotonated with a base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF). The resulting pyrazolide anion is then alkylated with methyl iodide (CH₃I) to yield 1-methyl-1H-pyrazole.

-

Causality: This is a standard Williamson ether-like synthesis adapted for N-alkylation. The use of a strong, non-nucleophilic base ensures complete deprotonation of the pyrazole N-H, which then acts as an effective nucleophile.

Step 2: Regioselective Bromination

-

Reaction: 1-methyl-1H-pyrazole is treated with a brominating agent like N-Bromosuccinimide (NBS) in a solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[5] Bromination with NBS is a common and effective method that proceeds under mild conditions, typically favoring substitution at the C4 position due to electronic and steric factors.

Step 3: C5-Functionalization via Iridium-Catalyzed Borylation

-

Reaction: The resulting 4-bromo-1-methyl-1H-pyrazole is subjected to an iridium-catalyzed C-H borylation reaction using pinacolborane (HBpin).[6]

-

Causality: This advanced C-H activation/borylation method allows for the direct and regioselective installation of a boronic ester at the C5 position, which is the most sterically accessible and electronically favorable site for this transformation. This creates a versatile handle for subsequent cross-coupling.[6]

Step 4: Suzuki Cross-Coupling

-

Reaction: The borylated intermediate, 4-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is coupled with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

-

Causality: The Suzuki coupling is a highly reliable and versatile method for forming carbon-carbon bonds. The phthalimide group serves as an excellent protecting group for the primary amine, preventing it from interfering with the palladium catalyst.

Step 5: Deprotection to Yield the Final Product

-

Reaction: The phthalimide protecting group is removed by treating the coupled product with hydrazine hydrate (H₂N-NH₂·H₂O) in a solvent like ethanol under reflux.

-

Causality: Hydrazine effectively cleaves the phthalimide group, forming a stable phthalhydrazide byproduct and liberating the desired primary amine.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for the target compound.

Purification and Characterization

-

Purification: The final product would be purified using column chromatography on silica gel, followed by recrystallization or distillation to achieve high purity (e.g., >95%).

-

Characterization (Self-Validation): The structure and purity must be confirmed by a suite of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, connectivity, and the number of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine.

-

Reactivity and Application in Medicinal Chemistry

Chemical Reactivity Profile

The molecule possesses two primary reactive sites that can be addressed with high selectivity, a concept known as orthogonal functionalization.

-

The Primary Amine (-NH₂): This group is nucleophilic and readily undergoes reactions such as acylation, alkylation, sulfonylation, and reductive amination to form a wide variety of amides, secondary/tertiary amines, and sulfonamides. This is the most common handle for linking the pyrazole scaffold to other fragments or pharmacophores.

-

The C4-Bromine Bond: The bromine atom on the pyrazole ring is a versatile handle for transition metal-catalyzed cross-coupling reactions.[7] These include:

-

Suzuki Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.

-

Heck Coupling: To form C-C bonds with alkenes.

-

Buchwald-Hartwig Amination: To form C-N bonds with amines.

-

Sonogashira Coupling: To form C-C bonds with terminal alkynes.[7]

-

The C5 position of the pyrazole ring is also susceptible to direct arylation, although the presence of the C4-bromo substituent makes cross-coupling at that position more predictable and common.[8]

Role as a Privileged Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs like Celecoxib, Sildenafil, and various kinase inhibitors.[2][9] Its metabolic stability and ability to engage in hydrogen bonding make it an ideal scaffold.[2]

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine is a valuable building block because it provides:

-

A Pre-installed Privileged Core: Researchers can start with a known bio-active scaffold.

-

Orthogonal Functional Handles: The amine and bromide can be modified in sequential steps to build complex molecules and explore structure-activity relationships (SAR).

-

A 3D Vector for Exploration: The ethylamine side chain provides a flexible linker to probe different regions of a biological target's binding pocket.

This compound is therefore an ideal starting point for generating libraries of novel compounds for screening against various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[10][11]

Chemical Diversification Pathway Diagram

Caption: Potential diversification pathways from the core molecule.

Safety and Handling

As with any laboratory chemical, 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanamine should be handled with appropriate precautions.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicological Profile: While specific toxicity data for this compound is not available, related brominated aromatic compounds and aliphatic amines can be irritants to the skin, eyes, and respiratory system.[12][13] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine is a strategically designed chemical intermediate that embodies key principles of modern drug discovery. Its structure incorporates a privileged pyrazole scaffold and provides two orthogonal, highly versatile functional groups for chemical modification. This allows for the efficient synthesis of diverse chemical libraries, enabling comprehensive exploration of structure-activity relationships. For researchers in medicinal chemistry and drug development, this compound represents a powerful and efficient starting point for the rational design of novel therapeutic agents.

References

-

[Ethanamine,2-

-

1-7)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. scbt.com [scbt.com]

- 5. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 6. 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-bromo-1-methyl-1H-pyrazol-5-ol | C4H5BrN2O | CID 131172176 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Pyrazole Derivatives: Mechanisms, Structure-Activity Relationships, and Experimental Evaluation

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets.[2] This versatility has led to the development of numerous pyrazole-containing therapeutic agents with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4]

The success of pyrazole derivatives is exemplified by blockbuster drugs such as Celecoxib, a selective COX-2 inhibitor for treating inflammation, and a growing number of FDA-approved kinase inhibitors like Ruxolitinib and Erdafitinib used in oncology.[5][6] The pyrazole core's ability to be readily functionalized at multiple positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling medicinal chemists to optimize potency, selectivity, and drug-like characteristics.

This technical guide provides an in-depth exploration of the principal biological activities of pyrazole derivatives. For each therapeutic area, we will dissect the underlying mechanisms of action, analyze critical structure-activity relationships (SAR), and present detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the pyrazole scaffold in their discovery programs.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their potent anti-inflammatory effects, primarily mediated through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: Targeting COX-2 and p38 MAPK

The most well-characterized anti-inflammatory mechanism for pyrazole compounds is the selective inhibition of cyclooxygenase-2 (COX-2) .[5][7] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[8][9] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet function, COX-2 is induced at sites of inflammation.[10] Selective inhibitors like Celecoxib, a diaryl-substituted pyrazole, bind to a specific hydrophilic side pocket in the COX-2 active site, a feature absent in COX-1, thereby reducing inflammatory prostaglandin synthesis while minimizing gastrointestinal side effects.[7][10]

A secondary but significant mechanism involves the inhibition of p38 mitogen-activated protein kinase (MAPK) .[11][12] p38 MAPK is a serine/threonine kinase that regulates the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Certain pyrazole ureas have been shown to stabilize an inactive conformation of p38, preventing its activation and subsequent downstream signaling.[12]

Caption: COX-2 inhibition pathway by pyrazole derivatives.

Structure-Activity Relationship (SAR)

-

For COX-2 Selectivity: The presence of a para-sulfonamide (-SO₂NH₂) or a similar group on one of the aryl rings at the 3- or 5-position is critical for binding to the selective side pocket of COX-2.[7]

-

For p38 MAPK Inhibition: A diaryl urea scaffold attached to the pyrazole nitrogen is a key pharmacophore. A lipophilic group (e.g., tert-butyl) at the C-5 position of the pyrazole ring engages a hydrophobic pocket, enhancing binding affinity.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is the gold-standard in vivo assay to evaluate acute anti-inflammatory activity.[13] The causality is direct: carrageenan injection induces a localized inflammatory response, and an effective anti-inflammatory agent will reduce the resulting edema.

Methodology:

-

Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for one week.

-

Grouping: Animals are divided into groups (n=6):

-

Vehicle Control (e.g., 1% Tween 80 in saline)

-

Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg)

-

Test Compound groups (various doses)

-

-

Dosing: Test compounds, vehicle, or positive control are administered orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: One hour post-dosing, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: The paw volume is measured immediately after injection (0 h) and at regular intervals (e.g., 1, 2, 3, 4, and 5 h) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Activity

The pyrazole scaffold is a mainstay in modern oncology research, forming the core of numerous inhibitors targeting kinases that drive cancer cell proliferation and survival.[14][15]

Mechanism of Action: Potent Kinase Inhibition

Pyrazole derivatives achieve their anticancer effects by targeting a wide array of protein kinases.[6][16]

-

Cyclin-Dependent Kinases (CDKs): CDKs, particularly CDK2 and the CDK4/6 complex, are critical regulators of the cell cycle.[17][18] Pyrazole-based inhibitors bind to the ATP-binding pocket of these kinases, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb). This leads to cell cycle arrest, typically at the G1/S transition, and subsequent apoptosis.[19][20]

-

Growth Factor Receptor Tyrosine Kinases (RTKs): Many pyrazoles dually inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[21] Inhibiting EGFR blocks proliferation signals, while inhibiting VEGFR-2 prevents angiogenesis, the formation of new blood vessels required for tumor growth.

-

Janus Kinases (JAKs): The JAK-STAT pathway is crucial for cytokine signaling. Pyrazole-containing drugs like Ruxolitinib inhibit JAK1 and JAK2, proving effective in myeloproliferative neoplasms.[2]

Caption: Experimental workflow for anticancer pyrazole screening.

Structure-Activity Relationship (SAR)

SAR for anticancer pyrazoles is highly target-dependent.

-

CDK Inhibitors: Pyrazolo[3,4-d]pyrimidine and N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine are potent core scaffolds.[2][20] Substitutions that form hydrogen bonds with the kinase hinge region are essential for high-affinity binding.[20]

-

EGFR/VEGFR-2 Inhibitors: Fused pyrazole systems, such as pyranopyrazoles, are promising scaffolds.[21] Specific substitutions are required to occupy the ATP-binding sites of both enzymes.[21]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan crystals. This protocol is a self-validating system when run with appropriate controls.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the culture medium. Replace the old medium with the compound-containing medium. Include wells for:

-

Vehicle Control: Cells treated with the solvent (e.g., 0.1% DMSO) used to dissolve the compounds.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

-

Blank: Medium only (no cells).

-

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Pyrazole Derivatives

| Compound Class | Target Kinase | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Carbaldehyde | PI3 Kinase | MCF-7 (Breast) | 0.25 | [22] |

| Pyrazolo[1,5-a]pyrimidine | CDK2 | HepG2 (Liver) | 10.05 | [22] |

| Indole-Pyrazole Hybrid | CDK2 | HCT116 (Colon) | < 23.7 | [15] |

| Fused Pyrazole | EGFR | HEPG2 (Liver) | 0.06 | [21] |

| Fused Pyrazole | VEGFR-2 | HEPG2 (Liver) | 0.22 | [21] |

Antimicrobial Activity

Pyrazole derivatives exhibit a broad spectrum of activity against various pathogenic bacteria and fungi.[23][24]

Mechanism of Action

The antimicrobial mechanisms of pyrazoles are diverse and can involve the disruption of various essential cellular processes. Some derivatives have been shown to act as bacterial DNA gyrase inhibitors , preventing DNA replication and leading to cell death.[25] Others may interfere with cell wall synthesis or disrupt metabolic pathways. Their activity spans both Gram-positive and Gram-negative bacteria, as well as fungal strains.[23][25]

Structure-Activity Relationship (SAR)

-

The introduction of a hydrazone moiety to the pyrazole core has been shown to yield compounds with remarkable antibacterial and antifungal activities.[23]

-

Fusing the pyrazole with other heterocyclic rings like thiazole or incorporating nitrofuran groups can significantly enhance antimicrobial potency.[24][26]

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is more quantitative than agar diffusion.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.

-

Controls: Include the following controls on each plate:

-

Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the absorbance on a plate reader.

Neuroprotective Activity

Recent research has highlighted the potential of pyrazole derivatives in treating neurological disorders, largely due to their anti-inflammatory and antioxidant properties.[27][28][29]

Mechanism of Action

Neuroinflammation, driven by activated microglial cells, is a key pathological feature of many neurodegenerative diseases and spinal cord injuries.[30] Pyrazole derivatives can exert neuroprotective effects by suppressing the activation of microglia and subsequently reducing the production of neurotoxic pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[30] Some pyrazoles also function as cannabinoid receptor (CB1) antagonists , a target of interest for modulating neurotransmission and neuroinflammation.[31][32]

Caption: Neuroprotective mechanism via microglial inhibition.

Structure-Activity Relationship (SAR)

-

For CB1 receptor antagonists , potent activity requires specific substitutions: a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[31]

-

For anti-inflammatory neuroprotection , the structural requirements often overlap with those seen for general anti-inflammatory agents, targeting pathways like p38 MAPK or cytokine production.[30]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol uses a microglial cell line to assess the ability of compounds to inhibit an inflammatory response, a key component of neuroprotection.[30]

Methodology:

-

Cell Culture: Culture BV-2 microglial cells in a 24-well plate until they reach 80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of the pyrazole test compounds for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

-

Incubation: Incubate for 24 hours.

-

Endpoint Analysis: Assess the anti-inflammatory effect through one of the following methods:

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. NO is a key inflammatory mediator produced by activated microglia.

-

Cytokine Quantification (qRT-PCR): Isolate total RNA from the cells. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[30] The reduction in cytokine mRNA relative to the LPS-only treated group indicates anti-inflammatory activity.

-

-

Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change relative to the control group.

Conclusion and Future Directions

The pyrazole scaffold continues to demonstrate its exceptional value in drug discovery, yielding compounds with potent and diverse biological activities. Its synthetic tractability allows for extensive exploration of structure-activity relationships, leading to the optimization of lead compounds against a multitude of therapeutic targets. Future research will likely focus on developing multi-target pyrazole derivatives, particularly in oncology, and exploring novel pyrazole-based scaffolds for challenging targets in neurodegeneration and infectious diseases. The robust experimental frameworks detailed in this guide provide a solid foundation for researchers to validate these next-generation therapeutic agents.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. (URL: [Link])

-

Celecoxib - Wikipedia. (URL: [Link])

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (URL: [Link])

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives - Oriental Journal of Chemistry. (URL: [Link])

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (URL: [Link])

-

"Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (URL: [Link])

-

Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed. (URL: [Link])

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. (URL: [Link])

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. (URL: [Link])

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - Springer. (URL: [Link])

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: [Link])

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong Lab at Columbia University. (URL: [Link])

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review - CNS & Neurological Disorders - Drug Targets. (URL: [Link])

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - Frontiers. (URL: [Link])

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives - ResearchGate. (URL: [Link])

-

Full article: Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy - Taylor & Francis Online. (URL: [Link])

-

Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase | Cancer Research | American Association for Cancer Research. (URL: [Link])

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link])

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - Bentham Science. (URL: [Link])

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (URL: [Link])

-

What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review - PubMed. (URL: [Link])

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives - Bentham Science. (URL: [Link])

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - RSC Publishing. (URL: [Link])

-

Recent Advancement of Pyrazole Derivatives as Anticancer Agents - PubMed. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF - ResearchGate. (URL: [Link])

-

1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors - ResearchGate. (URL: [Link])

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC - NIH. (URL: [Link])

-

Full article: Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives - Taylor & Francis Online. (URL: [Link])

-

Methodological approach to evaluating the neuroprotective effects of potential drugs. - ResearchGate. (URL: [Link])

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

[PDF] Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | Semantic Scholar. (URL: [Link])

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. (URL: [Link])

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: [Link])

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. (URL: [Link])

-

Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. … - ResearchGate. (URL: [Link])

-

A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase | ACS Omega. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. (URL: [Link])

-

Pyrazoles as anticancer agents: Recent advances - SRR Publications. (URL: [Link])

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. Celecoxib - Wikipedia [en.wikipedia.org]

- 8. news-medical.net [news-medical.net]

- 9. ClinPGx [clinpgx.org]

- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 25. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researcher.manipal.edu [researcher.manipal.edu]

- 28. Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. tandfonline.com [tandfonline.com]

- 31. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

A Predictive Spectroscopic Guide to 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine for Researchers and Drug Development Professionals

Introduction: The Imperative of Spectroscopic Characterization

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The heterocyclic amine, 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine, presents a unique constellation of functional groups—a substituted pyrazole ring, an ethylamine side chain, and a bromine atom—that collectively define its potential pharmacological profile. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The precise arrangement of these features dictates the molecule's interaction with biological targets, making its structural elucidation paramount.

As of the date of this guide, publicly accessible, peer-reviewed spectral data for 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine is not available. This guide, therefore, serves as a predictive framework, leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, alongside spectral data from analogous pyrazole structures, to forecast the expected analytical signature of this compound. For any scientist synthesizing or working with this molecule, this document provides a detailed technical roadmap for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecular Scaffold

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of each atom.

¹H NMR Spectroscopy: Mapping the Protons

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and allow for the observation of exchangeable protons (e.g., -NH₂).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program for ¹H NMR is sufficient.

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

Predicted ¹H NMR Spectrum:

The structure of 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine suggests five distinct proton environments. The predicted chemical shifts (δ) are influenced by the electronic effects of the pyrazole ring, the bromine atom, and the amine group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H on Pyrazole Ring (C₃-H) | 7.4 - 7.6 | Singlet (s) | 1H | The lone proton on the pyrazole ring is in an aromatic environment and is expected to appear as a sharp singlet downfield. |

| N-Methyl (N₁-CH₃) | 3.7 - 3.9 | Singlet (s) | 3H | The methyl group attached to the nitrogen of the pyrazole ring is deshielded and will appear as a singlet. |

| Methylene adjacent to Pyrazole (C₅-CH₂) | 2.9 - 3.1 | Triplet (t) | 2H | This methylene group is adjacent to the pyrazole ring and the other methylene group, resulting in a triplet. |

| Methylene adjacent to Amine (-CH₂-NH₂) | 2.8 - 3.0 | Triplet (t) | 2H | This methylene group is coupled to the adjacent methylene group and will appear as a triplet. Its chemical shift is influenced by the adjacent amine. |

| Amine (-NH₂) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and proton exchange. |

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where all carbon signals appear as singlets.

-

Processing: Process the FID similarly to the ¹H spectrum.

Predicted ¹³C NMR Spectrum:

The molecule contains six unique carbon atoms. Their predicted chemical shifts are based on typical values for substituted pyrazoles and alkylamines.[3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrazole C₅ | 145 - 150 | This carbon is attached to the ethylamine side chain and is part of the heterocyclic ring, resulting in a downfield shift. |

| Pyrazole C₃ | 138 - 142 | The C-H carbon of the pyrazole ring. |

| Pyrazole C₄ | 95 - 100 | The carbon atom bonded to the bromine. The heavy atom effect of bromine will shift this carbon upfield compared to an unsubstituted pyrazole. |

| Methylene adjacent to Amine (-CH₂-NH₂) | 40 - 45 | A typical chemical shift for a methylene carbon attached to a primary amine. |

| N-Methyl (N₁-CH₃) | 35 - 40 | The methyl group attached to the pyrazole nitrogen. |

| Methylene adjacent to Pyrazole (C₅-CH₂) | 25 - 30 | This methylene carbon is in a more shielded environment compared to the one adjacent to the amine. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol (Electron Ionization):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum:

The most critical feature of the mass spectrum will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity. The molecular weight of the compound is 204.07 g/mol .[5]

Table of Predicted Fragments:

| m/z Value (for ⁷⁹Br / ⁸¹Br) | Proposed Fragment Structure | Significance |

| 204 / 206 | [C₆H₁₀BrN₃]⁺ | Molecular Ion (M⁺) |

| 175 / 177 | [C₅H₆BrN₂]⁺ | Loss of the ethylamine side chain via cleavage of the C-C bond adjacent to the ring. |

| 125 | [C₅H₇N₃]⁺ | Loss of the bromine atom from the molecular ion. |

| 30 | [CH₄N]⁺ | A common fragment representing the [CH₂NH₂]⁺ ion from the ethylamine side chain. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Subtraction: A background spectrum (of the empty ATR crystal) should be acquired and subtracted from the sample spectrum.

Predicted IR Absorption Bands:

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the different bonds within the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3250 (two bands) | N-H symmetric and asymmetric stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic C-H (pyrazole ring) |

| 2960 - 2850 | C-H stretching | Aliphatic C-H (methyl and methylene groups) |

| 1600 - 1475 | C=C and C=N stretching | Pyrazole ring |

| 1650 - 1580 | N-H scissoring (bending) | Primary Amine (-NH₂) |

| 1350 - 1250 | C-N stretching | Aromatic and aliphatic C-N bonds |

| 600 - 500 | C-Br stretching | Carbon-Bromine bond |

Analytical Workflows and Data Integration

The definitive characterization of 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine relies on the synergistic interpretation of data from all three spectroscopic techniques. The workflow should be systematic to ensure data integrity and a confident structural assignment.

Caption: Integrated workflow for the structural elucidation of a novel compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine. The outlined protocols and predicted data serve as a robust benchmark for any researcher or drug development professional working with this compound. By comparing experimentally obtained spectra with the predictions laid out in this document, scientists can confidently confirm the identity, structure, and purity of their material, ensuring a solid foundation for subsequent biological and pharmacological investigations. The true value of this guide lies in its application as a practical tool in the laboratory, bridging the gap between theoretical structure and empirical data.

References

- New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.

- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives.

- Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.

- PubChemLite. (n.d.). 2-(4-bromo-1h-pyrazol-1-yl)ethan-1-amine.

- The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.

- Chemical Register. (n.d.). 2-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)ETHANAMINE 85% (CAS No. 1017788-72-5) Suppliers.

- Santa Cruz Biotechnology. (n.d.). 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine.

- Lab-Chemicals.Com. (n.d.). 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine.

-

SpectraBase. (n.d.). 1H NMR of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4][6]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide. Retrieved from

- National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. visnav.in [visnav.in]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

solubility of 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine in different solvents

An In-depth Technical Guide to the Solubility of 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This guide provides an in-depth exploration of the solubility of 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine, a substituted pyrazole of interest in medicinal chemistry. Due to the nascent stage of research on this specific molecule, direct, quantitative solubility data is not yet widely available in peer-reviewed literature. Therefore, this document serves a dual purpose: to establish a robust theoretical framework for predicting its solubility based on its structural attributes and the known behavior of related heterocyclic compounds, and to provide a comprehensive, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both the foundational principles and the practical methodologies necessary to thoroughly characterize this compound's solubility profile.

Molecular Profile of 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine

To understand the solubility of 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine, we must first dissect its molecular structure. The molecule, with the chemical formula C6H10BrN3[1][2], is comprised of a substituted pyrazole ring and an ethanamine side chain.

-

The Pyrazole Core: The 1-methyl-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of these nitrogen atoms, particularly the pyridine-like nitrogen, introduces polarity and the potential for hydrogen bonding. The pyrazole ring system itself can exhibit both acidic and basic properties, although the basic character generally prevails[3].

-

Substituents and Their Influence:

-